

Application Notes and Protocols for Cell Viability Assay Using AZD-8835

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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

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Introduction

AZD-8835 is a potent and selective dual inhibitor of the phosphoinositide 3-kinase (PI3K) alpha (α) and delta (δ) isoforms.[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3]

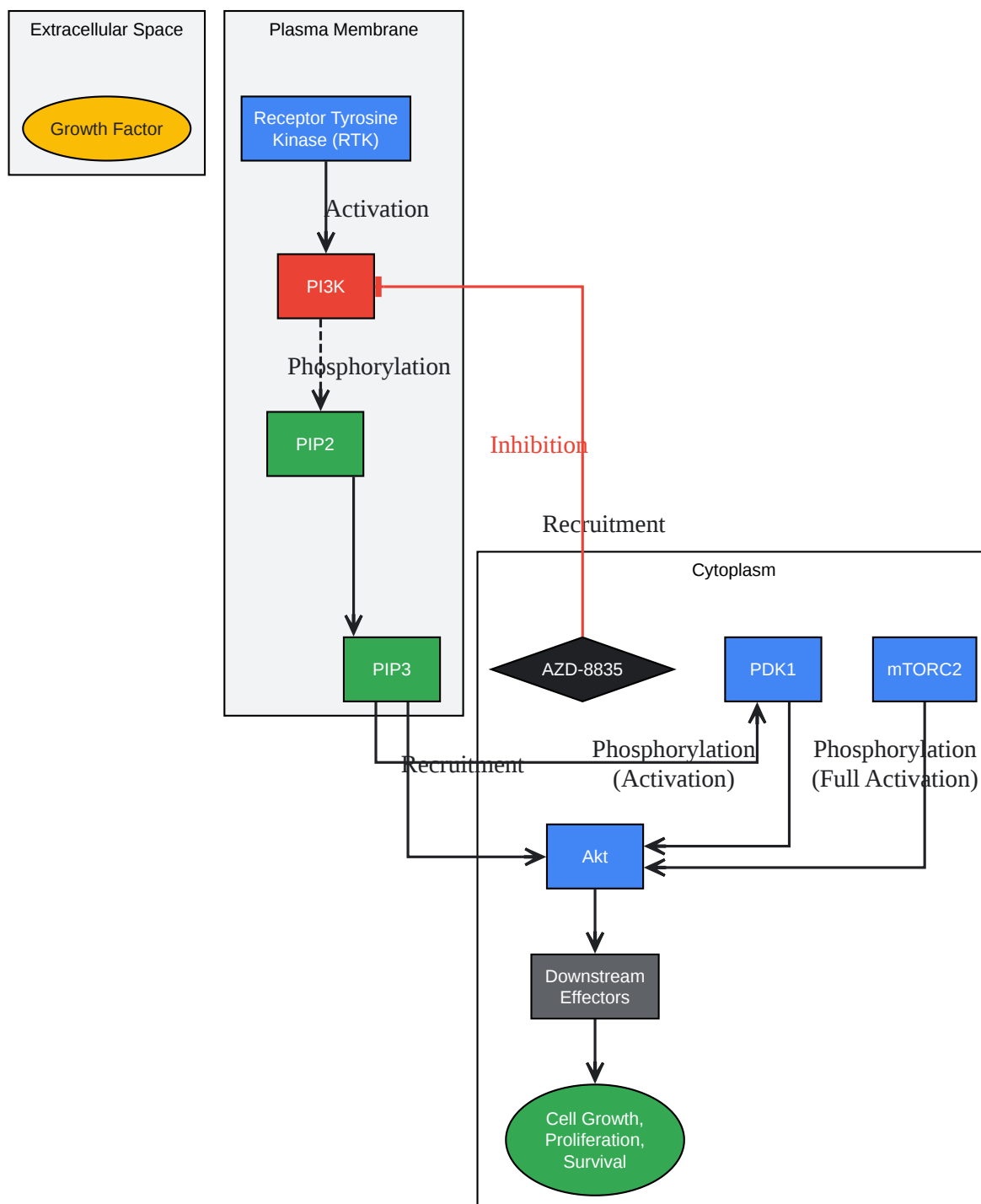
Dysregulation of this pathway is a frequent event in various human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K.[4] **AZD-8835** exerts its anti-cancer effects by binding to and inhibiting PI3K α and its mutated forms, leading to the suppression of the downstream Akt/mTOR signaling cascade, which ultimately results in the inhibition of cell growth and induction of apoptosis in cancer cells with a dependency on this pathway.[4]

These application notes provide a detailed protocol for assessing the in vitro efficacy of **AZD-8835** on cancer cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Mechanism of Action: PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors. This activation leads to the recruitment and activation of PI3K at the plasma

membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation. **AZD-8835** inhibits the catalytic activity of PI3K α and PI3K δ , thereby blocking the production of PIP3 and leading to the inactivation of the entire downstream signaling cascade.



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Caption: PI3K/Akt Signaling Pathway and the inhibitory action of **AZD-8835**.

Quantitative Data Summary

The following table summarizes the reported growth inhibition (GI_{50}) values of **AZD-8835** in various human breast cancer cell lines. GI_{50} is the concentration of a drug that causes 50% inhibition of cell growth.

Cell Line	PIK3CA Mutation Status	GI_{50} (μ M)	Reference
MCF7	E545K	0.31	[4]
BT474	K111N	0.53	[4]
T47D	H1047R	0.2	[4]
MDA-MB-468	Wild-Type (PTEN null)	9.33	[4]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the steps to determine the effect of **AZD-8835** on the viability of adherent cancer cells using the MTT assay.

Materials

- Cancer cell line of interest (e.g., MCF7, BT474, T47D)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- **AZD-8835** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% SDS, and 2% acetic acid)
- Sterile 96-well flat-bottom plates

- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm
- Humidified incubator (37°C, 5% CO₂)

Experimental Workflow



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Caption: Workflow for the cell viability assay using **AZD-8835**.

Procedure

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Include wells with medium only to serve as a blank control.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
- **AZD-8835** Treatment:
 - Prepare a series of dilutions of **AZD-8835** in complete culture medium from the stock solution. A suggested starting range is 0.01 µM to 10 µM.
 - Include a vehicle control (DMSO) at the same concentration as the highest concentration of **AZD-8835**.
 - Carefully remove the medium from the wells and add 100 µL of the prepared **AZD-8835** dilutions or vehicle control to the respective wells.

- Incubate the plate for a predetermined period, typically 72 hours, at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
 - Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
 - Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.
 - Subtract the average absorbance of the blank wells from the absorbance of all other wells.
 - Calculate the percentage of cell viability for each **AZD-8835** concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
 - Plot the percentage of cell viability against the log of the **AZD-8835** concentration.
 - Determine the GI₅₀ value by performing a non-linear regression analysis of the dose-response curve.

Troubleshooting

- High background: Ensure complete removal of the medium before adding the solubilization solution. Phenol red in the medium can also contribute to background absorbance.

- Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient.
- Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.

These application notes provide a comprehensive framework for assessing the in vitro efficacy of **AZD-8835**. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this PI3K inhibitor on cancer cell viability.

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